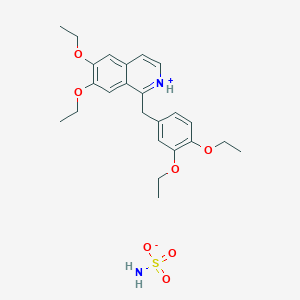
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. DIDS is commonly used as an inhibitor of chloride channels and has been studied extensively in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate is complex and not fully understood. It is thought to inhibit chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance and an increase in membrane potential.
Efectos Bioquímicos Y Fisiológicos
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate has a variety of biochemical and physiological effects. It has been shown to inhibit chloride channels in a variety of cell types, including neurons, and has been used to study the role of chloride channels in synaptic transmission and neuronal excitability. 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate has also been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in regulating intracellular pH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate in lab experiments is that it is a potent and specific inhibitor of chloride channels. This allows researchers to study the role of chloride channels in a variety of cell types and physiological processes. However, one limitation of using 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate is that it can have off-target effects on other ion channels and transporters.
Direcciones Futuras
There are several future directions for research on 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate. One area of interest is the role of chloride channels in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more specific and potent inhibitors of chloride channels that can be used in both basic and clinical research.
In conclusion, 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate, or 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate, is a sulfonamide derivative that has been widely used in scientific research. It is a potent and specific inhibitor of chloride channels and has been used to study the role of chloride channels in a variety of cell types and physiological processes. While there are limitations to using 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate in lab experiments, it remains an important tool for researchers studying the role of chloride channels in health and disease.
Métodos De Síntesis
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate can be synthesized using a variety of methods, including the reaction of 3,4-diethoxybenzyl chloride with isoquinoline in the presence of a strong base. The resulting product can then be reacted with sulfamic acid to form the final compound.
Aplicaciones Científicas De Investigación
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to inhibit chloride channels in a variety of cell types, including neurons, and has been used to study the role of chloride channels in synaptic transmission and neuronal excitability.
Propiedades
Número CAS |
17332-39-7 |
|---|---|
Nombre del producto |
1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate |
Fórmula molecular |
C24H32N2O7S |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinolin-2-ium;sulfamate |
InChI |
InChI=1S/C24H29NO4.H3NO3S/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-5(2,3)4/h9-12,14-16H,5-8,13H2,1-4H3;(H3,1,2,3,4) |
Clave InChI |
ZKTOHCHQLAMMQD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.NS(=O)(=O)[O-] |
SMILES canónico |
CCOC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.NS(=O)(=O)[O-] |
Otros números CAS |
17332-39-7 |
Sinónimos |
1-(3,4-diethoxybenzyl)-6,7-diethoxyisoquinolinium sulphamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





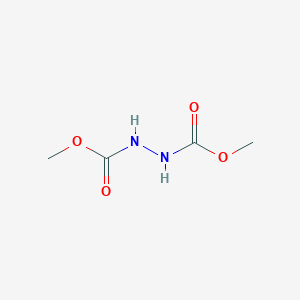
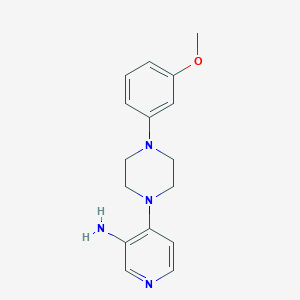


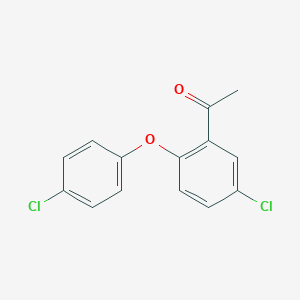
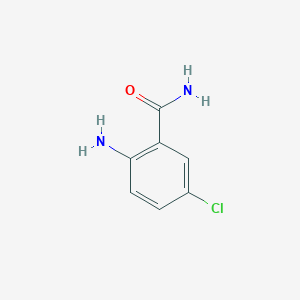
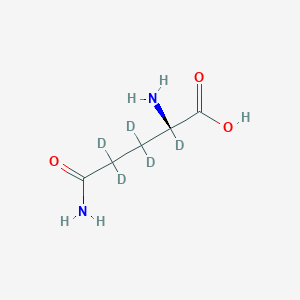
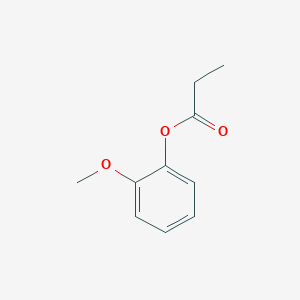
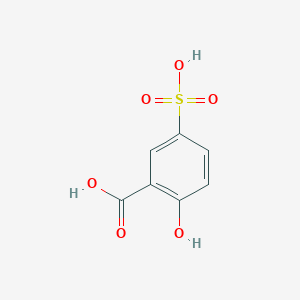
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)
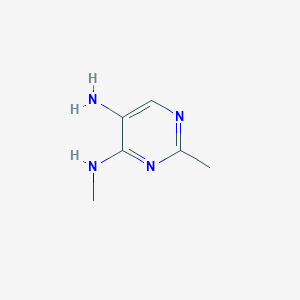
![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)